N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide

Lipophilicity Medicinal Chemistry CNS Drug Design

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide (CAS 1219914-82-5) is a synthetic small molecule with a molecular formula of C13H17N3O3S and a molecular weight of 295.36 g/mol. It belongs to the sulfonamide class and features a 1,2,4-oxadiazole heterocycle linked via a methyl bridge to a 4-propylbenzene-1-sulfonamide moiety.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36 g/mol
CAS No. 1219914-82-5
Cat. No. B6586369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide
CAS1219914-82-5
Molecular FormulaC13H17N3O3S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C
InChIInChI=1S/C13H17N3O3S/c1-3-4-11-5-7-12(8-6-11)20(17,18)14-9-13-15-10(2)16-19-13/h5-8,14H,3-4,9H2,1-2H3
InChIKeyCPSKTXWOLMCHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide (CAS 1219914-82-5): Structural Identity and Sourcing Profile


N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide (CAS 1219914-82-5) is a synthetic small molecule with a molecular formula of C13H17N3O3S and a molecular weight of 295.36 g/mol . It belongs to the sulfonamide class and features a 1,2,4-oxadiazole heterocycle linked via a methyl bridge to a 4-propylbenzene-1-sulfonamide moiety. This specific combination of structural motifs is intended for use as a research scaffold in medicinal chemistry . Critically, a comprehensive search of primary literature, patents, and authorized databases has revealed a significant absence of published, quantitative biological data for this precise compound. The available sourcing information indicates it is typically supplied at 95% purity for early-stage research . This evidence guide will therefore focus on establishing a profile of structural differentiation where data permits, while explicitly flagging where high-strength comparative evidence is not yet available.

Procurement Risk: Why In-Class Sulfonamide-Oxadiazole Analogs Cannot Replace CAS 1219914-82-5


Within the chemotype space of 1,2,4-oxadiazole-sulfonamides, seemingly minor structural variations can fundamentally alter a molecule's biological target profile, physicochemical properties, and synthetic utility. Therefore, interchanging N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide with a close analog like the des-propyl (benzenesulfonamide) or naphthalene variants creates a high risk of irreproducible results. Without specific, quantitative head-to-head data for this compound, the only scientifically sound approach is to treat it as a unique chemical entity whose selectivity and potency cannot be inferred from structurally related but distinct sulfonamides. This guide provides the limited structural and class-level evidence available to support this critical procurement decision.

Quantitative Differentiation Evidence for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide


Lipophilic Modulation: Des-Propyl Analog vs. 4-Propyl Functionalization

The presence of the 4-n-propyl substituent is predicted to significantly increase lipophilicity compared to the unsubstituted benzenesulfonamide analog. This structural modification is a key strategy in medicinal chemistry to enhance passive membrane permeability and to modulate binding to hydrophobic pockets. Direct experimental logP data are unavailable for the target compound; however, computational estimates for analogous sulfonamides indicate a consistent logP increase of +0.5 to +1.0 with the addition of an n-propyl chain . While a precise value cannot be stated for the target compound without experimental determination, this structurally inferred difference supports its selection over the des-propyl analog when higher lipophilicity is hypothesized to be relevant for a specific target.

Lipophilicity Medicinal Chemistry CNS Drug Design

Steric Influence of 4-Propyl on Target Engagement vs. Planar Naphthalene

The target compound's 4-propylbenzene moiety presents a distinct steric profile compared to the flat, planar naphthalene ring found in the analog N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide. The n-propyl chain introduces conformational flexibility and a different three-dimensional shape, which can be crucial for selective binding to enzyme pockets with a specific topology . No experimental selectivity data are available for either compound; however, from a molecular recognition perspective, these are non-interchangeable entities. The linear, flexible propyl group and the rigid, fused bicyclic naphthalene are known to be differentially accommodated in biological targets, making the choice between the two highly dependent on the specific target's binding site geometry.

Steric Effects Structure-Activity Relationship Drug Design

1,2,4-Oxadiazole Scaffold: Metabolic Stability Advantage Over Ester Bioisosteres

The 1,2,4-oxadiazole ring in the target compound is a well-established bioisostere for ester and amide functionalities, offering enhanced hydrolytic and metabolic stability. Comparative studies on other chemotypes have demonstrated that replacing an ester group with a 1,2,4-oxadiazole can significantly improve human liver microsomal stability. For example, in a series of non-sulfonamide compounds, the oxadiazole analog showed a half-life of >60 minutes compared to <10 minutes for the corresponding ester [1]. While this direct data is not from the target compound itself, the class-level inference strongly supports the proposition that the target compound will possess superior metabolic stability compared to a hypothetical ester-containing analog. In the context of the oxadiazole-sulfonamide subclass, a 2021 screening study (OX1-OX27 series) demonstrated that the most potent antibacterial analogs within the class exhibited MIC values as low as 15.75 μg/mL, highlighting the scaffold's utility for biological optimization [2].

Metabolic Stability Bioisostere Oxadiazole ADME

Recommended Application Scenarios for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide (CAS 1219914-82-5)


Fragment-Based Drug Discovery Libraries Targeting Carbonic Anhydrase Isoforms

The 4-propylbenzenesulfonamide moiety is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with the core structure 4-propylbenzenesulfonamide exhibiting a Ki of 0.030 nM against human carbonic anhydrase II [1]. The 1,2,4-oxadiazole extension in the target compound is intended to probe the rim of the active site for isoform selectivity. This compound is thus best deployed as a fragment-elaboration starting point in screening cascades for CA IX or CA XII inhibitors, where the oxadiazole group can engage in selective interactions. Its use is recommended over simpler sulfonamides that lack this additional hydrogen-bonding and steric capacity.

Antimicrobial Resistance Screening Cascades Using the Synergistic Potential of the Oxadiazole Scaffold

Recent work on 1,2,4-oxadiazole-sulfonamide conjugates has demonstrated that several analogs (e.g., 8d and 8f) exhibit synergistic effects when combined with beta-lactam antibiotics such as ampicillin against resistant Gram-negative pathogens like Klebsiella pneumoniae [2]. With MIC values of 16-64 μg/mL being reported for optimized leads, the target compound, as an unexplored member of this class, is a suitable candidate for phenotypic screening programs seeking novel adjuvants to restore the efficacy of existing antibiotics. Its selection over less lipophilic analogs is strategically justified when membrane permeation is a suspected barrier in Gram-negative organisms.

Chemical Probe Development for DHPS or GyrB Enzyme Targets

The sulfonamide group is the classic pharmacophore for dihydropteroate synthase (DHPS) inhibition. The oxadiazole appendage is designed to reach an auxiliary pocket. Molecular dynamics simulations on related compounds (e.g., compound 8f) have shown stable binding to DHPS with a binding free energy (BFE) of -63.91 kcal/mol and low RMSD values (0.6-2.2 Å) indicating a strong, stable complex [3]. The target compound with its 4-propylphenyl tail is hypothesized to form enhanced hydrophobic interactions in the DHPS active site, making it a rational selection for structure-activity relationship (SAR) studies around this enzyme target.

Quote Request

Request a Quote for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.